4-Benzylmorpholin-3-one

CAS No.: 61636-32-6

Cat. No.: VC2039781

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61636-32-6 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 4-benzylmorpholin-3-one |

| Standard InChI | InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |

| Standard InChI Key | PXAJALSKRUHGJR-UHFFFAOYSA-N |

| SMILES | C1COCC(=O)N1CC2=CC=CC=C2 |

| Canonical SMILES | C1COCC(=O)N1CC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

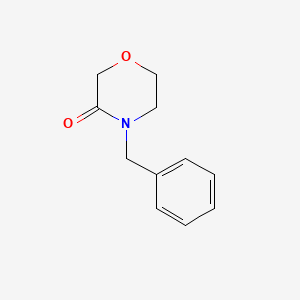

4-Benzylmorpholin-3-one features a six-membered morpholine ring containing both oxygen and nitrogen atoms, with a carbonyl group at the 3-position and a benzyl group attached to the nitrogen at the 4-position. This structural configuration contributes to its unique chemical behavior and reactivity.

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Name | 4-Benzylmorpholin-3-one |

| CAS Number | 61636-32-6 |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 4-benzylmorpholin-3-one |

| InChI | InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |

| InChIKey | PXAJALSKRUHGJR-UHFFFAOYSA-N |

| SMILES | C1COCC(=O)N1CC2=CC=CC=C2 |

Table 1: Physical and chemical properties of 4-Benzylmorpholin-3-one

Structural Features

The compound's structure combines several important functional groups:

-

A morpholine ring (six-membered heterocycle with oxygen and nitrogen)

-

A carbonyl group (C=O) at position 3

-

A benzyl substituent (phenylmethyl group) at position 4 (the nitrogen atom)

These structural elements provide multiple sites for potential chemical modifications, contributing to the compound's utility in organic synthesis.

Synthesis Methods

The synthesis of 4-Benzylmorpholin-3-one can be accomplished through several routes, with the most direct method involving the N-benzylation of morpholin-3-one.

Standard Synthesis Procedure

A well-documented synthesis procedure involves the reaction of morpholin-3-one with benzyl bromide in the presence of a base:

-

A round-bottom flask is charged with morpholin-3-one (1 g, 9.85 mmol) and N,N-dimethylformamide (30 mL)

-

The resulting solution is cooled to 0°C

-

Sodium hydride (60% in mineral oil, 0.51 g, 12.85 mmol) is added

-

The suspension is warmed to room temperature

-

Benzyl bromide (2.47 mL, 20.77 mmol) is added

-

The reaction mixture is stirred for 16 hours

-

Upon completion, the reaction is quenched with brine (10 mL)

-

The product is extracted with ethyl acetate (3 × 20 mL)

-

The extract is dried over anhydrous Na2SO4

-

The crude product is purified by flash chromatography on silica using 40% acetone in pentane as eluent

This procedure reportedly yields the product as a colorless oil with 100% yield .

Spectroscopic Characterization

Spectroscopic data provides crucial information for structure confirmation and purity assessment of 4-Benzylmorpholin-3-one.

Nuclear Magnetic Resonance (NMR) Data

| NMR Type | Parameters | Chemical Shifts and Assignments |

|---|---|---|

| ¹H NMR | 399.78 MHz, CDCl₃, ppm | δ = 3.25 (m, 2H, CH₂O), 3.82 (m, 2H, CH₂N), 4.23 (s, 2H, CH₂O), 4.61 (s, 2H, CH₂Ph), 7.29 (m, 5H, Ar) |

| ¹³C{¹H} NMR | 100.53 MHz, CDCl₃, ppm | δ = 45.56, 49.54, 64.01, 68.27, 127.84, 128.35, 128.85, 136.27, 166.90 |

Table 2: NMR spectroscopic data for 4-Benzylmorpholin-3-one

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data confirms the molecular formula:

These spectroscopic data provide definitive confirmation of the structure and purity of 4-Benzylmorpholin-3-one.

Chemical Reactivity

The reactivity of 4-Benzylmorpholin-3-one is primarily determined by its functional groups:

Related Compounds and Structural Derivatives

Several structural derivatives of 4-Benzylmorpholin-3-one have been reported in the literature, with modifications at various positions of the core structure.

Hydroxylated Derivatives

4-Benzyl-2-hydroxy-morpholin-3-one (CAS: 287930-73-8) is a closely related compound featuring an additional hydroxyl group at position 2 of the morpholine ring. This compound has a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .

Key differences from 4-Benzylmorpholin-3-one include:

-

Additional hydroxyl group at position 2

-

Higher molecular weight (207.23 vs 191.23 g/mol)

-

More hydrogen bond donors and acceptors

This hydroxylated derivative has been studied for its potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of pharmaceutical compounds .

Comparison with Other Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 4-Benzylmorpholin-3-one | C₁₁H₁₃NO₂ | 191.23 | Base structure |

| 4-Benzyl-2-hydroxy-morpholin-3-one | C₁₁H₁₃NO₃ | 207.23 | Hydroxyl group at position 2 |

| (R)-4-benzyl-6-((benzyloxy)methyl)morpholin-3-one | C₁₉H₂₁NO₃ | 311.38 | (Benzyloxy)methyl group at position 6 and R-stereochemistry |

| (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one | C₁₇H₁₆FNO₂ | 285.31 | 4-Fluorophenyl group at position 6 and R-stereochemistry |

Table 3: Comparison of 4-Benzylmorpholin-3-one with related morpholin-3-one derivatives

Synthesis Applications

4-Benzylmorpholin-3-one serves as a valuable synthetic intermediate in organic chemistry, particularly in the preparation of more complex morpholine derivatives.

As a Synthetic Building Block

The compound can undergo various transformations, including:

-

Reactions at the Carbonyl Group: The ketone functionality can be modified through reduction, addition, or condensation reactions to create more complex structures.

-

Morpholine Ring Modifications: Further substitution reactions can be performed on the morpholine ring to introduce additional functional groups.

-

Derivatization for Pharmaceutical Applications: The basic structure can be elaborated to create compounds with potential pharmacological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume